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Compound of Interest

2-(Chloromethyl)-6-methyl-1,3-
Compound Name:
benzoxazole

Cat. No.: B115692

Introduction

The benzoxazole scaffold is a prominent heterocyclic aromatic compound recognized as a
"privileged structure” in medicinal chemistry.[1][2] Its derivatives are integral to numerous
pharmacologically active agents, demonstrating a vast spectrum of biological activities
including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This guide provides
an in-depth technical overview of a specific, highly functionalized derivative: 2-
(Chloromethyl)-6-methyl-1,3-benzoxazole. This compound serves as a critical reactive
intermediate for synthesizing more complex molecules, making it a valuable tool for
researchers, chemists, and professionals in drug discovery and materials science. We will
explore its chemical identity, properties, a robust synthesis protocol, core reactivity, and
essential safety considerations.

Section 1: Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is foundational for research and
development. The formal IUPAC name for the compound is 2-(chloromethyl)-6-methyl-1,3-
benzoxazole.[4] For practical and database purposes, it is also known by several synonyms
and identifiers, which are summarized below.
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Identifier Value

IUPAC Name 2-(chloromethyl)-6-methyl-1,3-benzoxazole[4]
CAS Number 143708-33-2[4][5]

Molecular Formula CoHsCINOJ[4][5]

Synonyms 17-0830, CID2763601, ZINC03883643[4]

Section 2: Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for designing
experiments, selecting appropriate solvents, and predicting its behavior in various chemical
environments.

Property Value
Molecular Weight 181.62 g/mol [5]
White to pale yellow solid (inferred from
Appearance
analogous compounds)
Expected to be soluble in common organic
solvents such as Dimethylformamide (DMF),
Solubility Dimethyl sulfoxide (DMSO), dichloromethane,

ethanol, and methanol; poorly soluble in water

(inferred from analogous compounds)|[6]

Section 3: Synthesis Protocol and Rationale

The construction of the 2-substituted benzoxazole core is most commonly achieved through
the condensation and subsequent cyclization of a 2-aminophenol with a suitable carboxylic
acid or its derivative.[7][8] This pathway is highly efficient and versatile, allowing for the
introduction of diverse substituents at the C2 position. For synthesizing 2-(Chloromethyl)-6-
methyl-1,3-benzoxazole, the logical precursors are 2-amino-5-methylphenol and a reactive
two-carbon electrophile bearing the chloro group, such as chloroacetyl chloride.
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Expert Rationale for Protocol Design

The choice of chloroacetyl chloride as the acylating agent is deliberate. Its high reactivity
facilitates the initial acylation of the amine under mild conditions. The subsequent
intramolecular cyclization is typically acid-catalyzed (often by the HCI byproduct generated in
the first step) and driven by the formation of the stable aromatic benzoxazole ring system. The
entire process can often be performed in a one-pot synthesis, which is efficient in terms of time
and resources.

Detailed Experimental Protocol

Objective: To synthesize 2-(Chloromethyl)-6-methyl-1,3-benzoxazole from 2-amino-5-
methylphenol.

Materials:

e 2-amino-5-methylphenol

e Chloroacetyl chloride

¢ Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

o Triethylamine (EtsN) or Pyridine (optional, as an acid scavenger)

e Saturated sodium bicarbonate (NaHCOs3) solution

» Brine (saturated NaCl solution)

¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa)
o Hexanes and Ethyl Acetate for chromatography/recrystallization
Procedure:

e Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-methylphenol (1.0 eq) in
anhydrous DCM. If using an acid scavenger, add triethylamine (1.1 eq).
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Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of
chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30
minutes. Maintain the temperature at 0 °C during the addition.

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to
room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer
Chromatography (TLC) until the starting material is consumed.

Workup: Quench the reaction by slowly adding saturated NaHCOs solution. Transfer the
mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with
water and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSOu4, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude solid can be purified by either recrystallization from an
ethanol/water or ethyl acetate/hexanes mixture, or by flash column chromatography on silica
gel to yield the pure 2-(Chloromethyl)-6-methyl-1,3-benzoxazole.

Synthesis Workflow Diagram
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Reactants & Setup
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Caption: Workflow for the synthesis of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole.
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Section 4: Chemical Reactivity and Applications

The synthetic value of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole stems directly from its
chemical reactivity, which is dominated by the chloromethyl group at the C2 position.

Core Reactivity: An Electrophilic Building Block

The C-Cl bond in the chloromethyl group is highly polarized and susceptible to nucleophilic
attack. The electron-withdrawing nature of the adjacent benzoxazole ring system further
activates this position, making the compound an excellent alkylating agent.[6] This allows for
the facile introduction of the 6-methyl-benzoxazol-2-yl)methyl moiety into a wide variety of
molecules.

The general reaction is a nucleophilic substitution (Sn2), where a nucleophile (Nu~) displaces
the chloride ion.

Applications in Drug Discovery and Organic Synthesis

This reactivity profile makes 2-(Chloromethyl)-6-methyl-1,3-benzoxazole a cornerstone
intermediate for building libraries of potential drug candidates. Researchers can react it with
various nucleophiles—such as amines, thiols, alcohols, or carbanions—to rapidly generate a
diverse set of new chemical entities. Given the broad pharmacological importance of the
benzoxazole core, these new derivatives are often screened for biological activities.[2][3]

For instance, reacting it with a primary or secondary amine would yield a more complex amine,
a common functional group in many pharmaceuticals. This modular approach is a powerful
strategy in modern drug discovery.

Reactivity Diagram

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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